molecular formula C23H22NP B1504557 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene CAS No. 628323-64-8

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

Cat. No. B1504557
CAS RN: 628323-64-8
M. Wt: 343.4 g/mol
InChI Key: NEKUSEFNLYUXNM-UHFFFAOYSA-N
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Description

Tertiary phosphines, which are compounds containing a phosphorus atom bonded to three carbon atoms, are a major area of study in organophosphorus chemistry . They are often used as ligands in transition metal catalysis and organocatalysis .


Synthesis Analysis

Tertiary phosphines can be synthesized through various methods. One common approach is the reaction of Grignard reagents with corresponding chlorophosphines . This method has been used to synthesize a wide range of phosphines .


Molecular Structure Analysis

The molecular structure of a phosphine depends on the specific groups attached to the phosphorus atom. For example, in the case of ferrocene-based phosphine ligands, the phosphorus is bonded to a ferrocene group and two other groups .


Chemical Reactions Analysis

Tertiary phosphines can participate in a variety of chemical reactions. They are often used as ligands in transition metal catalysis, where they can facilitate a wide range of transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of a phosphine depend on its specific structure. For example, the solubility of a phosphine can vary depending on the nature of the groups attached to the phosphorus atom .

Scientific Research Applications

Coordination Chemistry and Isomerization

  • Coordination with Rhodium: The compound exhibits interesting behavior in coordination chemistry, particularly with Rhodium(I). For instance, 1-(Diphenylphosphino)-2-(dimethylamino)indene has been studied for its isomerization and coordination with Rhodium(I). This coordination leads to various complexes with potential catalytic applications (Cipot et al., 2003).

Ligand Synthesis and Isomerization Behavior

  • Synthesis of Bisplanar Chiral Bis(phosphino-η5-indenyl) Iron(II) Complexes: The compound is involved in the synthesis of phosphinoindenes, which are used to prepare indenyl ferrocenes. These compounds are bisplanar chiral systems potentially forming rac and meso isomers, providing insights into the isomerization behavior of such complexes (Curnow et al., 2004).

Hemilability in Palladium Complexes

  • Novel Binding Modes in Palladium Complexes: Studies on new allyl complexes of palladium bearing atropisomeric ligands, including 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene, have revealed unique binding modes. These include Pd-N bond rupture and η2 binding, contributing to our understanding of hemilability in these complexes (Faller & Sarantopoulos, 2004).

Catalytic Activity in Olefin Polymerization

  • Catalytic Activity in Transition Metal Complexes: The compound is part of the study in creating transition metal pincer complexes. These complexes, involving elements like titanium, vanadium, and niobium, have shown significant catalytic activity in olefin polymerization (Chuchuryukin et al., 2011).

Asymmetric Synthesis Promoted by Palladium Complexes

  • Promotion of Asymmetric Synthesis: Organopalladium complexes containing 1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene have been utilized to promote asymmetric hydroalkoxylation reactions. This demonstrates the compound's role in enabling regio- and stereo-selective synthesis processes (Zhang et al., 2011).

Ligand Synthesis in Metal Complexes

  • Ligand Synthesis in Metal Complexes: The compound is a key intermediate in the synthesis of various ferrocenyl ligands. Its role in such syntheses aids in understanding the formation and properties of metal complexes (Mouas et al., 2012).

Mechanism of Action

The mechanism of action of a phosphine in a chemical reaction depends on the specific reaction. In transition metal catalysis, the phosphine often acts as a ligand, binding to the metal center and influencing its reactivity .

Future Directions

The field of organophosphorus chemistry, including the study of phosphines, is a vibrant area of research. Future directions could include the development of new synthetic methods, the design of new phosphine ligands for catalysis, and the exploration of new applications for these compounds .

properties

IUPAC Name

1-diphenylphosphanyl-N,N-dimethyl-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22NP/c1-24(2)22-17-18-11-9-10-16-21(18)23(22)25(19-12-5-3-6-13-19)20-14-7-4-8-15-20/h3-17,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKUSEFNLYUXNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=CC=CC=C2C1P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22NP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698086
Record name 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Diphenylphosphino-2-(N,N-dimethylamino)-1H-indene

CAS RN

628323-64-8
Record name 1-(Diphenylphosphanyl)-N,N-dimethyl-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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